2-{7-oxaspiro[3.5]nonan-6-yl}acetic acid
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Overview
Description
2-{7-oxaspiro[3.5]nonan-6-yl}acetic acid is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a nonane ring and an oxane ring, with an acetic acid moiety attached to the nonane ring. The presence of the spiro linkage imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-oxaspiro[3.5]nonan-6-yl}acetic acid typically involves the formation of the spirocyclic structure followed by the introduction of the acetic acid moiety. One common synthetic route involves the cyclization of a suitable precursor to form the spirocyclic core, followed by functionalization to introduce the acetic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of production method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial production methods aim to maximize efficiency while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-{7-oxaspiro[3.5]nonan-6-yl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., alcohols, amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce esters or amides.
Scientific Research Applications
2-{7-oxaspiro[3.5]nonan-6-yl}acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In industrial applications, this compound is used in the development of specialty chemicals, polymers, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{7-oxaspiro[3.5]nonan-6-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The spirocyclic structure of the compound can influence its binding affinity and specificity, leading to distinct biological effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{7-oxaspiro[3.5]nonan-6-yl}acetic acid include:
- 2-{6-oxaspiro[3.5]nonan-7-yl}acetic acid
- 2-{5-oxaspiro[3.5]nonan-6-yl}acetic acid
- 2-{5,8-dioxaspiro[3.5]nonan-6-yl}acetic acid
Comparison
Compared to these similar compounds, this compound is unique due to the specific position of the spiro linkage and the acetic acid moiety. These structural differences can lead to variations in chemical reactivity, biological activity, and physical properties. For example, the position of the spiro linkage can influence the compound’s stability and its ability to interact with molecular targets.
Properties
CAS No. |
2624122-70-7 |
---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
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